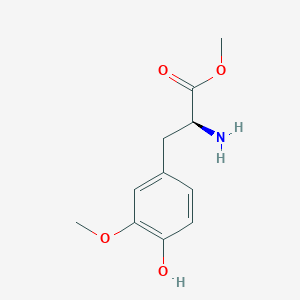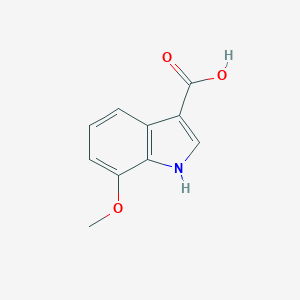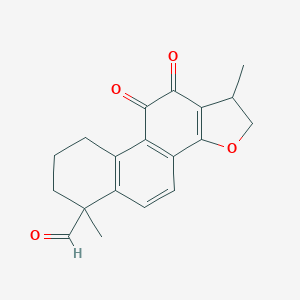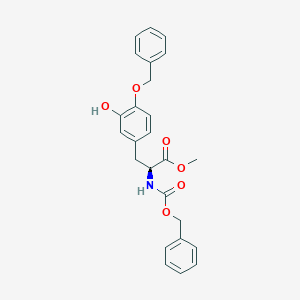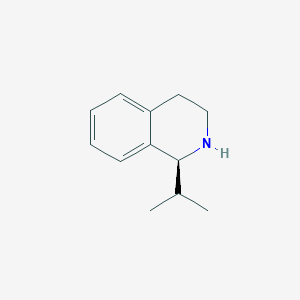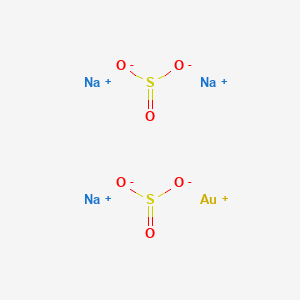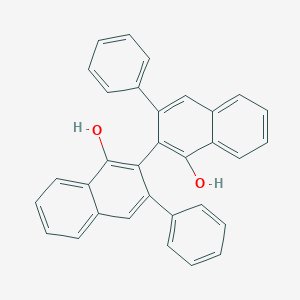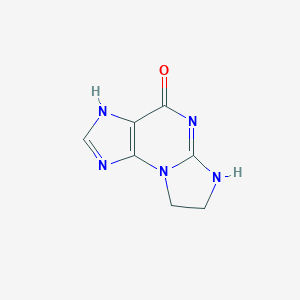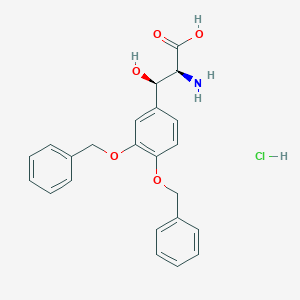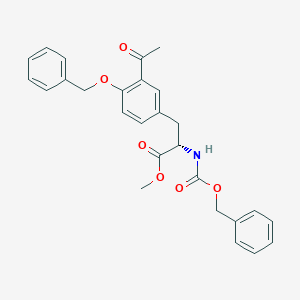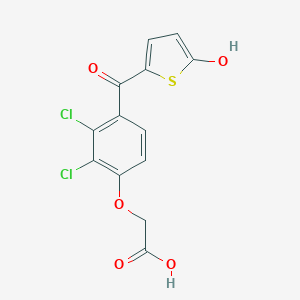
Benzene, 1-(1-methylethyl)-2-propyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1-methylethyl)-2-propyl, also known as isopropylbenzene, is an organic compound with the molecular formula C10H14. It is a colorless liquid with a sweet odor and is commonly used as a solvent in various industrial applications. In recent years, there has been significant scientific research focused on the synthesis, mechanism of action, biochemical and physiological effects, and future directions of isopropylbenzene.
Mécanisme D'action
The mechanism of action of Benzene, 1-(1-methylethyl)-2-propylzene is not well understood. However, it is believed to act as a central nervous system depressant, similar to other aromatic hydrocarbons. It has been shown to have sedative effects in animal studies, and there is evidence to suggest that it may have anesthetic properties.
Effets Biochimiques Et Physiologiques
Isopropylbenzene has been shown to have toxic effects on the liver and kidneys in animal studies. It has also been shown to cause respiratory irritation and damage to the lungs in high concentrations. Long-term exposure to Benzene, 1-(1-methylethyl)-2-propylzene has been linked to an increased risk of cancer, particularly in workers exposed to the compound in industrial settings.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropylbenzene is a useful solvent in laboratory experiments due to its high solubility and low toxicity. However, it is important to note that it is a volatile compound and can be hazardous if not handled properly. It is also relatively expensive compared to other solvents, which can limit its use in some experiments.
Orientations Futures
There are several areas of research that could benefit from further investigation into Benzene, 1-(1-methylethyl)-2-propylzene. One potential area of interest is its use as a fuel additive, particularly in the aviation industry. Additionally, there is potential for the development of new pharmaceuticals that utilize Benzene, 1-(1-methylethyl)-2-propylzene as a solvent. Finally, further research into the toxic effects of Benzene, 1-(1-methylethyl)-2-propylzene could help to identify ways to mitigate its risks in industrial settings.
Méthodes De Synthèse
The most common method for synthesizing Benzene, 1-(1-methylethyl)-2-propylzene is through the alkylation of benzene with propylene using an acid catalyst such as aluminum chloride. This reaction results in the formation of Benzene, 1-(1-methylethyl)-2-propylzene and hydrogen chloride gas. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Applications De Recherche Scientifique
Isopropylbenzene has been extensively studied for its potential use as a fuel additive due to its high octane rating and low volatility. It has also been investigated for its use in the production of various chemicals such as phenol and acetone. Additionally, it has been studied for its use as a solvent in the pharmaceutical industry.
Propriétés
Numéro CAS |
126028-50-0 |
|---|---|
Nom du produit |
Benzene, 1-(1-methylethyl)-2-propyl |
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
1-propan-2-yl-2-propylbenzene |
InChI |
InChI=1S/C12H18/c1-4-7-11-8-5-6-9-12(11)10(2)3/h5-6,8-10H,4,7H2,1-3H3 |
Clé InChI |
XNVONTNIANKYKT-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=CC=C1C(C)C |
SMILES canonique |
CCCC1=CC=CC=C1C(C)C |
Synonymes |
Benzene, 1-(1-methylethyl)-2-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



